3-(Trimethylsilyl)pent-4-enoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-trimethylsilylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2Si/c1-5-7(6-8(9)10)11(2,3)4/h5,7H,1,6H2,2-4H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALKMUURFNAZHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(CC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542939 | |
| Record name | 3-(Trimethylsilyl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103681-20-5 | |
| Record name | 3-(Trimethylsilyl)pent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 3 Trimethylsilyl Pent 4 Enoic Acid Derivatives
Electrophilic Reactions of the Allylsilane Moiety
The allylsilane group in 3-(trimethylsilyl)pent-4-enoic acid directs the course of electrophilic reactions, offering a high degree of control over the formation of new chemical bonds.
Regiospecificity and Stereoselectivity in Electrophilic Additions to Allylsilanes
Electrophilic attack on allylsilanes, such as the one present in this compound, is a well-established method for carbon-carbon bond formation. scispace.com The carbon-silicon bond has a powerful electron-releasing effect, stabilizing a positive charge at the β-position through hyperconjugation. wikipedia.org This electronic influence governs the regioselectivity of the reaction, directing incoming electrophiles to the γ-carbon of the allyl system. scispace.comwikipedia.org This process typically results in the formation of a new allylic system where the double bond has shifted. scispace.com
The stereochemistry of these additions is also noteworthy. Electrophilic additions to allylsilanes generally proceed through an anti SE2' mechanism. wikipedia.org The molecule adopts a conformation where the smallest substituent on the silicon-bearing carbon eclipses the double bond. The bulky silyl (B83357) group then sterically and electronically favors the electrophile's approach from the face opposite to the silyl group. wikipedia.org This model predicts that (Z)-allylsilanes will exhibit greater stereoselectivity than their (E)-isomers, a phenomenon that has been experimentally observed. wikipedia.org
Lewis Acid Activation in Reactions of Allylsilanes
The use of Lewis acids offers a distinct advantage in terms of site selectivity. While fluoride-catalyzed reactions can generate allyl anions that may react at either the α or γ position, Lewis acid-activated electrophiles lead to reaction exclusively at the γ position of the allylsilane. wikipedia.org For instance, the Hosomi-Sakurai reaction, which involves the Lewis acid-promoted allylation of various electrophiles, is a powerful tool in organic synthesis, particularly for creating complex molecules with multiple stereocenters. researchgate.net
Nucleophilic Characteristics of Silyl Enolate Intermediates
The carboxylic acid portion of this compound can be converted into a silyl enol ether, a versatile nucleophile for various carbon-carbon bond-forming reactions.
Michael Addition Reactions with α,β-Unsaturated Carbonyl Compounds
Silyl enol ethers, derived from the carboxylic acid function, can act as Michael donors in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). wikipedia.org In the Mukaiyama-Michael addition, a silyl enol ether adds to an α,β-unsaturated ketone or aldehyde in the presence of a Lewis acid catalyst. wikipedia.org This reaction is a powerful method for forming 1,5-dicarbonyl compounds. bham.ac.uk
The reaction proceeds via a 1,4-addition of the silyl enol ether to the conjugated system. chemistrysteps.com Silyl enol ethers are considered soft nucleophiles and, when activated by a Lewis acid, react efficiently with the soft electrophilic β-carbon of the Michael acceptor. bham.ac.uk The stereochemical outcome of the Michael reaction can be complex, as two new sp³-hybridized carbons are formed, potentially creating new chiral centers. libretexts.org
Alkylation and Other Carbon-Carbon Bond Forming Reactions Involving Silyl Enolates
Silyl enol ethers, as stable and isolable surrogates for enolates, are valuable intermediates in various alkylation reactions. fiveable.me They can be activated by Lewis acids to react with a range of electrophiles. For example, the alkylation of silyl enol ethers with tertiary alkyl halides in the presence of a strong Lewis acid provides a method to introduce tertiary alkyl groups α to a carbonyl group. bham.ac.uk
These reactions are fundamental for constructing complex molecular architectures. fiveable.me Silyl ketene (B1206846) acetals, which are structurally related to the silyl enol ethers derived from carboxylic acids, have been shown to undergo radical-chain reactions with electron-poor alkenes, leading to alkylation-carboxymethylation products. researchgate.net
Intramolecular Rearrangements and Cyclizations Involving the Pentenoic Acid Framework
The dual functionality of this compound allows for the possibility of intramolecular reactions, leading to the formation of cyclic structures. For instance, the reaction of homoallylsilanes (like 3-butenyltrimethylsilane) with acid chlorides in the presence of titanium tetrachloride can yield cyclopropylmethyl ketones. scispace.com This suggests that under appropriate conditions, the allylsilane and carboxylic acid (or a derivative thereof) within the same molecule could potentially react in an intramolecular fashion.
Furthermore, post-cyclization skeletal rearrangements are known to occur in the biosynthesis of complex natural products, where enzymes can harness epoxidation and rearrangement cascades to modify existing ring systems. nih.gov While specific intramolecular cyclizations of this compound itself are not extensively documented in the provided search results, the fundamental principles of allylsilane and enolate reactivity suggest that such transformations are plausible given the right reaction conditions and activating agents.
Applications of 3 Trimethylsilyl Pent 4 Enoic Acid in Complex Molecule Synthesis
Strategic Utility as a Chiral Building Block in Advanced Organic Synthesis
In the field of advanced organic synthesis, a chiral building block is a pre-made, enantiomerically pure molecule that is incorporated into a larger synthetic target. This strategy allows chemists to introduce specific stereocenters with a high degree of predictability, bypassing the need for developing a new asymmetric reaction for every step. The utility of 3-(trimethylsilyl)pent-4-enoic acid as a chiral building block stems from its two distinct functional groups.
The carboxylic acid group can be readily converted into a variety of other functionalities, such as esters, amides, or alcohols, or it can be used to attach a chiral auxiliary. wikipedia.org A chiral auxiliary is a temporary stereogenic group that controls the stereochemical outcome of subsequent reactions. wikipedia.org Once the desired stereochemistry is set, the auxiliary can be removed and often recycled. wikipedia.org
Incorporation into Total Syntheses of Natural Products
The structural motif of a substituted pentenoic acid is a recurring feature in a variety of complex natural products. While direct incorporation of this compound is not always documented, the use of closely related pentenoic acid fragments is a key strategy in several total syntheses, highlighting the importance of this structural unit.
Aspidoalbidine: The total synthesis of (+)-Fendleridine, a member of the Aspidoalbidine alkaloid family, provides a compelling example of the strategic use of a pentenoic acid derivative. In one approach, the synthesis utilized 4-(2-t-butyldimethylsilyloxy)pent-4-enoic acid, a structural analog of the title compound. nih.gov This fragment was crucial for constructing the intricate pentacyclic core of the natural product. The synthesis demonstrates how a functionalized pentenoic acid can serve as a linchpin in a complex cascade of reactions designed to build multiple rings and stereocenters in a controlled fashion. nih.gov
Zincophorin: Zincophorin is a polyether ionophore antibiotic characterized by a long carbon chain containing a terminal carboxylic acid. nih.gov Its synthesis is a significant challenge that has been met through various elegant strategies. nih.govnih.gov While Zincophorin contains a carboxylic acid, its total syntheses typically involve the assembly of the carbon backbone from smaller, more highly functionalized precursors via methods like aldol (B89426) condensations and Carroll-Claisen rearrangements rather than the direct incorporation of a simple pentenoic acid building block. nih.govrsc.org The biosynthesis of Zincophorin also proceeds through a polyketide synthase pathway, where the chain is built up in a stepwise fashion from smaller acyl units. wikipedia.org
The following table summarizes the role of pentenoic acid segments in the synthesis of these natural products.
| Natural Product | Pentenoic Acid Derivative Used | Role in Synthesis |
| Aspidoalbidine | 4-(2-t-butyldimethylsilyloxy)pent-4-enoic acid | Key building block for constructing the core pentacyclic skeleton. nih.gov |
| Zincophorin | Not directly used | Backbone assembled from smaller, functionalized precursors via other methods. nih.govrsc.org |
| Brianthein A | Not explicitly documented in searches | Synthesis strategies for this complex marine natural product vary. |
Development of Stereoselective and Asymmetric Methodologies
The unique reactivity of this compound makes it an excellent substrate for developing new stereoselective reactions, which are critical for producing enantiomerically pure pharmaceuticals and other fine chemicals.
One of the most powerful strategies in asymmetric synthesis involves the use of chiral auxiliaries. wikipedia.org These are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemistry of a reaction. wikipedia.org For this compound, a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, can be appended via an amide linkage to the carboxylic acid function. wikipedia.orgnih.gov
The presence of the bulky, stereochemically defined auxiliary can effectively block one face of the molecule. When the allylsilane moiety of this modified substrate reacts with an electrophile, the auxiliary forces the electrophile to approach from the less sterically hindered face, resulting in the formation of one diastereomer in preference to the other. youtube.com This concept has been well-established in conjugate addition reactions to α,β-unsaturated systems bearing chiral auxiliaries. nih.gov After the key bond-forming step, the auxiliary can be cleaved hydrolytically, yielding an enantiomerically enriched product and recovering the auxiliary for reuse. nih.gov
Computational and Spectroscopic Studies Pertinent to 3 Trimethylsilyl Pent 4 Enoic Acid Chemistry
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become an essential tool for investigating the mechanisms of complex organic reactions, including the nih.govnih.gov-sigmatropic rearrangement that produces γ,δ-unsaturated carboxylic acids like 3-(trimethylsilyl)pent-4-enoic acid. mdpi.commdpi.com These calculations provide detailed insights into the reaction pathways, allowing chemists to understand and predict stereochemical outcomes.
The Ireland-Claisen rearrangement begins with the deprotonation of an allylic ester to form an enolate, which is then trapped with a silyl (B83357) electrophile (like trimethylsilyl (B98337) chloride) to generate a silyl ketene (B1206846) acetal (B89532). nrochemistry.comwikipedia.org This intermediate then undergoes a thermally induced nih.govnih.gov-sigmatropic rearrangement. nih.gov DFT calculations are particularly useful for modeling this final, concerted pericyclic step.
Research has shown that DFT modeling can accurately predict the energy barriers for different reaction pathways. For instance, in studies on related aza-Claisen rearrangements, DFT calculations demonstrated that a Palladium(0) catalyst could significantly lower the energy barrier of the sigmatropic shift. mdpi.com For the rearrangement of silyl ketene acetals, computational models focus on the relative energies of the possible transition states that lead to the final product. escholarship.org These models help rationalize why certain diastereomers are formed preferentially, a critical aspect for stereoselective synthesis. acs.org
A key finding from computational studies is the ability to model how different substituents and enolate geometries influence the reaction's energy profile. escholarship.org For example, DFT calculations have been used to investigate the competition between different reaction pathways, such as the rearrangement of isomeric enolates, providing a theoretical basis for experimentally observed product distributions. escholarship.org
Table 1: Representative Applications of DFT in Rearrangement Reactions
| Reaction Type | System Studied | Computational Method | Key Finding |
|---|---|---|---|
| Ireland-Claisen Rearrangement | α-phthalimido esters | DFT (B3LYP) | Modeled eight unique transition states to explain diastereoconvergence. escholarship.org |
| Aza-Claisen Rearrangement | N-alloc-N-allyl ynamides | DFT | Showed that a Pd(0) catalyst reduces the energy barrier for the rearrangement. mdpi.com |
| Anion Rearrangements | Organosilicon anion systems | Ab initio (CCSD(T)//B3LYP) | Calculated reaction energies and barriers for oxygen-silicon bond formation. nih.gov |
Investigation of Transition State Structures and Energetics in Rearrangements
The stereochemical outcome of the Ireland-Claisen rearrangement is determined by the geometry of the transition state during the nih.govnih.gov-sigmatropic shift. This rearrangement can proceed through either a chair-like or a boat-like transition state. nih.govescholarship.org For most acyclic systems, the chair-like transition state is generally favored, as it minimizes steric interactions. nih.gov
Computational studies have provided quantitative insights into the energetics of these competing transition states. DFT calculations can determine the activation free energies (ΔG‡) for both pathways. For example, in a study on the rearrangement of α-phthalimido esters, the chair-like transition state was found to be significantly lower in energy than the boat-like alternative for the E-silyl enol ether. escholarship.org However, for the corresponding Z-silyl enol ether, the boat-like transition state was favored due to steric clashes in the chair conformation. escholarship.org
The energy difference between these states (ΔΔG‡) can be substantial. In one modeled case, the difference in activation energy between the most and least favored transition states was 5.5 kcal/mol. escholarship.org This energy difference directly influences the product ratio, explaining the high diastereoselectivity observed in many Ireland-Claisen rearrangements. acs.org The ability to predict whether a chair or boat transition state is preferred is crucial for designing synthetic routes that yield a specific stereoisomer. escholarship.org
Table 2: Calculated Energy Differences in Ireland-Claisen Rearrangement Transition States
| Silyl Enol Ether Isomer | Substituent | Favored Transition State | Calculated Energy Barrier (Relative) |
|---|---|---|---|
| E-silyl enol ether | Phenyl | Chair-like | Lower energy pathway escholarship.org |
| Z-silyl enol ether | Phenyl | Boat-like | Favored due to avoidance of steric interactions escholarship.org |
These theoretical investigations, combining experimental work with computation, have illuminated the complex mechanisms of metal-catalyzed and thermal rearrangements, providing predictive power to synthetic chemists. dntb.gov.ua
Spectroscopic Characterization of Key Intermediates (e.g., Silyl Enol Ethers)
Silyl enol ethers, and more specifically silyl ketene acetals, are the pivotal intermediates in the Ireland-Claisen rearrangement. nrochemistry.comwikipedia.org Their formation and purity are often monitored using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy before initiating the thermal rearrangement step.
NMR Spectroscopy: Proton (¹H) and Carbon (¹³C) NMR spectroscopy are invaluable for confirming the structure of silyl ketene acetals.
In ¹H NMR , the protons of the trimethylsilyl (TMS) group typically appear as a sharp singlet far upfield, often around 0.2 ppm. researchgate.net The vinyl protons of the enol ether moiety show characteristic shifts that depend on their substitution and geometry. rsc.org
In ¹³C NMR , the carbons of the silyl group also resonate at high field (typically -5 to -4 ppm). orgsyn.org The olefinic carbons of the enol ether can be observed in the range of approximately 102-155 ppm. rsc.org
IR Spectroscopy: Infrared spectroscopy is useful for identifying key functional groups. The formation of the silyl ketene acetal from an ester precursor is marked by the disappearance of the ester carbonyl (C=O) stretch (typically ~1735-1750 cm⁻¹) and the appearance of a C=C stretching vibration for the silyl enol ether, which is often found in the 1640-1690 cm⁻¹ region. A strong Si-O bond absorption is also characteristic, often appearing around 1100-1250 cm⁻¹. nih.govmdpi.com
The ability to isolate and characterize these intermediates is crucial, as the geometry (E vs. Z) of the silyl ketene acetal directly influences the stereochemistry of the final this compound product. nih.gov
Table 3: Representative Spectroscopic Data for Silyl Ethers and Related Compounds
| Compound Type | Spectroscopy | Characteristic Signal/Peak | Chemical Shift (ppm) / Wavenumber (cm⁻¹) |
|---|---|---|---|
| Silyl Ketene Acetal | ¹H NMR | Trimethylsilyl group protons (-Si(CH₃)₃) | ~0.2 researchgate.net |
| Silyl Enol Ether | ¹³C NMR | Olefinic carbons (C=C-O) | 102-155 rsc.org |
| Dimethylphenylsilyl Compound | ¹³C NMR | Silyl-methyl carbons (-Si(CH₃)₂) | -5.5, -4.5 orgsyn.org |
| Homoallylic Silanol | IR | O-H stretch | 3530-3562 nih.gov |
Advanced Functionalizations of 3 Trimethylsilyl Pent 4 Enoic Acid
Synthesis of Highly Substituted Pentenoic Acid Derivatives
The vinylsilane functionality in 3-(trimethylsilyl)pent-4-enoic acid is a key handle for introducing a variety of substituents at the vinylic position through electrophilic substitution reactions. wikipedia.orgmcgill.cascispace.com This reactivity allows for the stereoselective formation of a range of substituted pentenoic acid derivatives.
One of the primary transformations is the reaction with carbon electrophiles. For instance, acylation reactions can be employed to introduce ketone functionalities. These reactions typically proceed with high regioselectivity, with the electrophile attacking the carbon atom bearing the silyl (B83357) group. mcgill.ca
Furthermore, the vinylsilane can be converted into vinyl halides. mcgill.caorganic-chemistry.org This transformation is significant as the resulting vinyl halides are themselves versatile intermediates for a variety of cross-coupling reactions, enabling the introduction of aryl, alkyl, and other organic fragments. The stereochemistry of the starting vinylsilane is often retained in the product, providing a route to stereodefined vinyl halides.
Below is a table summarizing some of the key electrophilic substitution reactions for the synthesis of highly substituted pentenoic acid derivatives from a generic vinylsilane precursor.
| Reaction Type | Electrophile | Product Functional Group | Key Features |
| Acylation | Acid chlorides/anhydrides | α,β-Unsaturated Ketone | Forms a new carbon-carbon bond. |
| Halogenation | Halogens (e.g., I₂, Br₂) | Vinyl Halide | Provides intermediates for cross-coupling. organic-chemistry.org |
| Protonolysis | Protic Acids | Desilylated Alkene | Removes the silyl group. |
Chemical Transformations of the Trimethylsilyl (B98337) Group for Diversification
The trimethylsilyl group is not merely a spectator; its transformation is a cornerstone for diversifying the molecular scaffold of this compound. Key strategies include oxidation of the carbon-silicon bond and desilylation reactions.
The Fleming-Tamao oxidation is a powerful method for converting a carbon-silicon bond into a carbon-oxygen bond, effectively transforming the vinylsilane into a carbonyl group. thieme-connect.comwikipedia.orgorganic-chemistry.orgjk-sci.com This reaction typically involves a two-step process where the robust trimethylsilyl group is first converted to a more reactive silyl species, which is then oxidized using a peroxy acid or hydrogen peroxide. wikipedia.org The reaction is stereospecific, with retention of configuration at the carbon atom that was attached to the silicon. jk-sci.com This allows the silyl group to act as a masked hydroxyl group, which can be unveiled at a later synthetic stage. organic-chemistry.org
Protodesilylation and halodesilylation are fundamental transformations that replace the trimethylsilyl group with a hydrogen atom or a halogen, respectively. rsc.orgorganic-chemistry.org Protodesilylation, typically achieved with a protic acid, provides a direct route to the corresponding pentenoic acid without the silyl substituent. rsc.org Halodesilylation introduces a halogen atom at the vinylic position, creating a valuable precursor for further functionalization through cross-coupling reactions.
The following table outlines these key transformations of the trimethylsilyl group.
| Transformation | Reagents | Resulting Functional Group | Significance |
| Fleming-Tamao Oxidation | 1. Electrophile (e.g., HBr, Br₂) 2. Peroxyacid (e.g., m-CPBA) or H₂O₂/KF | Carbonyl (Ketone/Aldehyde) | Unmasks a hydroxyl equivalent; stereospecific. thieme-connect.comwikipedia.orgjk-sci.com |
| Protodesilylation | Protic Acid (e.g., HCl, HBr) | Alkene (H at the former Si position) | Removes the silyl group to give the parent alkene. rsc.org |
| Halodesilylation | Halogenating agent (e.g., ICl, Br₂) | Vinyl Halide | Introduces a handle for cross-coupling reactions. organic-chemistry.org |
Introduction of Heteroatoms and Fluorine-Containing Substituents
The double bond in this compound provides a reactive site for the introduction of various heteroatoms, including oxygen and fluorine, leading to a diverse range of functionalized products.
The epoxidation of the vinyl group, typically using peracids like m-CPBA, yields the corresponding silyl-substituted epoxide. wikipedia.orgnih.govacs.org These epoxides are valuable intermediates that can be opened by various nucleophiles to introduce a range of functional groups. For instance, ring-opening can lead to the formation of β-hydroxy ketones or other difunctionalized products. nih.gov Dihydroxylation of the double bond can be achieved using reagents like osmium tetroxide, often in catalytic amounts with a co-oxidant. rsc.org Asymmetric dihydroxylation methods can be employed to produce chiral diols with high enantioselectivity, which are important building blocks in the synthesis of complex molecules. rsc.org
The introduction of fluorine into organic molecules can significantly alter their biological and physical properties. princeton.edu For this compound, fluorine can be introduced through several methods. Radical fluorination, using reagents like Selectfluor®, can lead to the formation of fluorinated derivatives. wikipedia.orgnumberanalytics.comnih.govresearchgate.netresearchgate.net These reactions can proceed through various mechanisms, including allylic fluorination or fluorohydroxylation, depending on the reaction conditions. researchgate.net Additionally, methods for the synthesis of fluorinated amides and thioamides from related starting materials suggest pathways for the derivatization of the carboxylic acid moiety in conjunction with fluorination of the carbon skeleton. nih.gov
The table below summarizes methods for the introduction of heteroatoms and fluorine.
| Reaction Type | Reagents | Product Functional Group(s) | Key Features |
| Epoxidation | Peroxyacids (e.g., m-CPBA) | Epoxide | Creates a reactive three-membered ring for further functionalization. wikipedia.orgnih.govacs.org |
| Dihydroxylation | OsO₄ (catalytic), NMO | Vicinal Diol | Introduces two hydroxyl groups; can be performed asymmetrically. rsc.org |
| Radical Fluorination | Selectfluor® | Allylic Fluoride, Fluorohydrin | Introduces fluorine, a key element in medicinal chemistry. researchgate.netresearchgate.net |
| Defluorosilylation | Copper catalyst | Fluorinated Vinylsilane | A method for synthesizing fluorinated vinylsilanes from polyfluoroalkenes. nih.gov |
Future Research Perspectives in 3 Trimethylsilyl Pent 4 Enoic Acid Chemistry
Emerging Methodologies for Carbon-Silicon Bond Formation
The construction of the carbon-silicon (C-Si) bond is the foundational step in the synthesis of organosilanes like 3-(trimethylsilyl)pent-4-enoic acid. While traditional methods exist, current research is focused on developing more efficient, atom-economical, and functional-group-tolerant strategies.
One promising approach involves the hydrosilylation of terminal olefins . This method can be followed by the lithiation of the resulting alkyldiphenylsilane using a simple lithium metal reduction to form a silyllithium species. nih.govacs.org This intermediate can then react with various electrophiles. nih.govacs.org A significant advancement in this area is the use of Rh-catalyzed sequential double hydrosilylation, which allows for the formation of two C-Si bonds with a single catalyst. nih.govacs.org These methods have demonstrated compatibility with a wide range of functional groups that were previously not tolerated in traditional lithiation protocols, including ethers, acetates, and various heterocycles. nih.govacs.org
Another innovative technique is the use of sonication to facilitate the coupling of benzylic halides with arylhalosilanes. nih.gov This high-yielding strategy provides access to sterically bulky and functionalized benzylic silanes, overcoming the limitations of conventional methods that often require harsh, strongly basic reagents and result in low yields. nih.gov While demonstrated for benzylic silanes, the principles of this methodology could be adapted for the synthesis of allylic silanes.
These emerging strategies offer more efficient and versatile routes to organosilanes, paving the way for the synthesis of novel derivatives of this compound with enhanced structural complexity and functionality. nih.govacs.org
| Methodology | Key Reagents/Catalysts | Description | Advantages | Reference |
| Hydrosilylation-Lithiation | Diphenylsilane, Lithium Metal | Regioselective hydrosilylation of a terminal alkene followed by reductive lithiation to form a reactive silyllithium species. | Works with a wide range of functional groups; allows for stereochemical control. | nih.gov, acs.org |
| Rh-Catalyzed Double Hydrosilylation | Ar₂SiH₂, Rhodium Catalyst | A highly regioselective sequential double hydrosilylation to form two C-Si bonds using a single catalyst. | Atom economical; efficient for creating multiple C-Si bonds. | nih.gov, acs.org |
| Sonication-Assisted Coupling | Benzylic Halides, Arylhalosilanes | Utilizes sonication to promote the coupling reaction, avoiding harsh basic conditions. | High-yielding; suitable for bulky and functionalized silanes. | nih.gov |
Potential for Novel Catalytic Systems in Pentenoic Acid Synthesis
The development of new catalytic systems is crucial for unlocking the full synthetic potential of pentenoic acid derivatives. For a molecule like this compound, catalysis can enable highly selective transformations at the allylic silane (B1218182) or carboxylic acid moieties.
A significant area of potential lies in adapting reactions like the Hosomi-Sakurai reaction , which involves the electrophilic substitution of allyl silanes. researchgate.net Recent research has demonstrated a rapid and functionally tolerant Hosomi-Sakurai reaction catalyzed by calcium, which can be used to synthesize allylated isoindolinones in high yields. researchgate.net Applying such mild and efficient catalytic systems to this compound could enable its coupling with a variety of electrophiles under gentle conditions.
Furthermore, the use of hypervalent silicon intermediates in catalysis presents another exciting frontier. thieme-connect.de These species are key in many silicon-based carbon-carbon bond-forming reactions. thieme-connect.de Developing chiral Lewis acids based on silicon could facilitate enantioselective additions of the allylic silane portion of the target molecule to carbonyl compounds. thieme-connect.de Platinum-based catalysts, such as the PtCl₂/XPhos system used for the selective synthesis of E-vinyl silanes from propargylic alcohols, also highlight the potential for transition metals to control the regioselectivity and stereoselectivity of reactions involving organosilanes. researchgate.net
| Catalytic System | Catalyst Type | Relevant Transformation | Potential Application for 3-(TMS)pent-4-enoic acid | Reference |
| Calcium Catalysis | Calcium Salt (1 mol%) | Hosomi-Sakurai Reaction | Mild, functionally tolerant allylation of electrophiles. | researchgate.net |
| Silicon-Based Lewis Acids | Chiral Silicon Compounds | Aldol-type additions | Enantioselective addition to carbonyl compounds. | thieme-connect.de |
| Platinum Catalysis | PtCl₂/XPhos | Hydrosilylation of Alkynes | Controlled synthesis of vinyl silane derivatives from the terminal alkene. | researchgate.net |
Exploration of New Reactivity Manifolds and Synthetic Applications
The inherent reactivity of this compound, governed primarily by the β-silicon effect , provides a foundation for exploring novel synthetic applications. This effect stabilizes a positive charge at the β-position relative to the silicon atom, making the allylic system susceptible to electrophilic attack with high regiocontrol. researchgate.net
One promising avenue is the use of this compound in annulation reactions to construct complex cyclic systems. For instance, a related compound, (E)-(β-(trimethylsilyl)acryloylsilane), has been successfully employed in a [3+4] annulation reaction to synthesize seven-membered carbocycles. orgsyn.org The trimethylsilyl (B98337) group in these products offers a handle for further functionalization. orgsyn.org this compound could serve as a unique three-carbon component in similar cycloaddition strategies, leading to novel carbocyclic and heterocyclic frameworks.
The allylic silane functionality also opens the door to other transformations. For example, an aza-Peterson olefination methodology has been described for converting allyl trimethylsilanes into 1,3-dienes. researchgate.net Applying this to this compound could provide a route to functionalized dienoic acids. Moreover, the interaction of the terminal double bond with various electrophiles, such as in epoxidation or dihydroxylation reactions, could lead to a range of polyfunctionalized linear and cyclic products, further expanding the synthetic utility of this versatile organosilane. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
